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Compound of Interest

Compound Name: Amino N-methylcarbamate

Cat. No.: B15473119 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of

Amino N-methylcarbamate. Due to the limited availability of direct experimental data for this

specific compound, this document presents an inferred spectroscopic profile based on data

from closely related analogs, such as methyl carbamate, and established principles of

spectroscopic analysis for small organic molecules. This guide is intended to serve as a

valuable resource for the identification, characterization, and quality control of Amino N-
methylcarbamate and similar compounds in research and development settings.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic analysis

of Amino N-methylcarbamate. These values are extrapolated from spectroscopic data of

analogous compounds and theoretical considerations.

Table 1: Predicted ¹H NMR Spectroscopic Data for
Amino N-methylcarbamate
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Protons
Chemical Shift
(δ) ppm
(Predicted)

Multiplicity
Coupling
Constant (J)
Hz

Notes

-NH₂ 2.0 - 4.0 Broad Singlet -

Chemical shift is

concentration

and solvent

dependent.

-NH-CH₃ 4.5 - 5.5 Broad Singlet -

Chemical shift is

concentration

and solvent

dependent.

-NH-CH₃ 2.7 - 2.9 Singlet -

Table 2: Predicted ¹³C NMR Spectroscopic Data for
Amino N-methylcarbamate

Carbon
Chemical Shift (δ) ppm
(Predicted)

Notes

C=O 157 - 159
The carbonyl carbon of the

carbamate group.[1][2]

-NH-CH₃ 27 - 30

Table 3: Key Infrared (IR) Absorption Bands for Amino
N-methylcarbamate
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Functional Group
Absorption Range
(cm⁻¹) (Predicted)

Intensity Vibration

N-H Stretch (Amine) 3400 - 3200 Medium (two bands)
Asymmetric and

symmetric stretching

N-H Stretch (Amide) 3350 - 3150 Medium Stretching

C=O Stretch

(Carbonyl)
1720 - 1680 Strong Stretching

C-N Stretch 1350 - 1200 Medium Stretching

N-H Bend 1650 - 1550 Medium Bending

Table 4: Predicted Mass Spectrometry Fragmentation for
Amino N-methylcarbamate

m/z (Predicted) Ion (Predicted) Notes

90 [M]⁺ Molecular Ion

75 [M - NH]⁺
Loss of an amino group

radical.

59 [M - NH₂-CH₃]⁺
Loss of the N-methylamino

group.

44 [CO₂]⁺ or [H₂NCO]⁺
Characteristic fragment of

carbamates.

31 [CH₃NH₂]⁺ N-methylaminium cation.

Table 5: Predicted UV-Vis Spectroscopic Data for Amino
N-methylcarbamate

λmax (nm)
(Predicted)

Molar Absorptivity
(ε) (L mol⁻¹ cm⁻¹)

Transition Solvent

~200 - 220 Low n → σ*
Non-polar solvent

(e.g., Hexane)
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Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a small

organic molecule like Amino N-methylcarbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

¹H NMR Acquisition:

Tune and shim the spectrometer.

Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

200 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Reference the spectra to the residual solvent peak or an internal

standard (e.g., TMS).

Infrared (IR) Spectroscopy
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Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure with the

built-in clamp.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a

suitable volatile solvent (e.g., methanol, acetonitrile).

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI, or Electron Impact - EI).

Data Acquisition (ESI):

Infuse the sample solution into the ESI source at a constant flow rate.

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas

flow, and temperature) to maximize the signal of the molecular ion.

Acquire the mass spectrum over a suitable m/z range.

Data Acquisition (EI):
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Introduce the sample into the ion source (often via a direct insertion probe or gas

chromatography inlet).

Use a standard electron energy of 70 eV.

Acquire the mass spectrum over a suitable m/z range.

Data Processing: The instrument software will process the data to generate the mass

spectrum.

UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent

(e.g., ethanol, hexane). The concentration should be adjusted to yield an absorbance

reading between 0.1 and 1.0.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Fill a cuvette with the pure solvent to be used as a reference (blank).

Fill a matched cuvette with the sample solution.

Place both cuvettes in the spectrophotometer.

Scan a range of wavelengths (e.g., 190-400 nm) to record the absorbance spectrum.

Data Processing: The software will automatically subtract the blank spectrum from the

sample spectrum to provide the absorbance of the analyte. The wavelength of maximum

absorbance (λmax) can be determined from the spectrum.

Visualizations
Logical Relationship of Spectroscopic Methods
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Logical Flow of Spectroscopic Information for Structural Elucidation

Spectroscopic Techniques
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Structure

Click to download full resolution via product page

Caption: Relationship between spectroscopic methods and the structural information they

provide.

General Experimental Workflow
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General Workflow for Spectroscopic Analysis

Sample Preparation
(Dissolving/Preparing Sample)

Instrument Setup &
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Data Acquisition
(Running the Experiment)

Data Processing
(FT, Baseline Correction, etc.)

Spectral Analysis
(Peak Picking, Integration)

Structure Elucidation/
Confirmation
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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Amino N-methylcarbamate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15473119#spectroscopic-analysis-of-amino-n-
methylcarbamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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